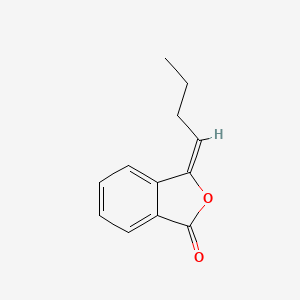

3-Butylidenephthalide

Descripción general

Descripción

3-Butylidenephthalide is a phthalic anhydride derivative identified in Ligusticum chuanxiong Hort . It is a bioactive phthalide compound of Chuanxiong rhizoma, a Chinese herbal medicine used for treating headaches .

Synthesis Analysis

3-Butylidenephthalide has been synthesized using various methods. For instance, a study reported the use of whole-cell biocatalysts for obtaining 3-butyl-3-hydroxyphthalide, which is the metabolite formulated during mammalian metabolism of 3-n-butylidenephthalide . The product yield reached 97.6% when Aspergillus candidus AM 386 was used as the biocatalyst .

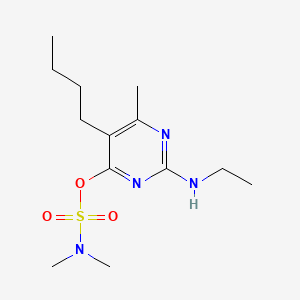

Molecular Structure Analysis

The molecular formula of 3-Butylidenephthalide is C12H12O2 . The structure can be viewed using Java or Javascript .

Chemical Reactions Analysis

Phthalides, including 3-Butylidenephthalide, have been characterized from several plant families. Isotopic labeling has established the biosynthesis of phthalides via linkage of acetate units forming polyketide intermediates . Chemical transformations of monomeric phthalides have included oxidation, reduction, addition, elimination, and cycloaddition reactions .

Physical And Chemical Properties Analysis

The molecular weight of 3-Butylidenephthalide is 188.22 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The log P value of tested compounds was in the range of 2.09–3.38 .

Aplicaciones Científicas De Investigación

Neuroprotection in Ischemic Injury

n-Butylidenephthalide (BP) has been found to have protective effects on retinal ganglion cells during ischemic injury . In a study, BP was administered in an experimental NAION rodent model (rAION), and it was found that BP effectively improves retinal ganglion cell survival rates by preventing apoptotic processes after AION induction and reducing the inflammatory response . It also significantly preserved the integrity of the myelin sheath in the rAION model .

Parkinson’s Disease Treatment

In animal models of Parkinson’s Disease (PD), n-butylidenephthalide has shown significant neuroprotective effects . It attenuates dopaminergic neuron degeneration induced by 6-hydroxydopamine, reduces α-synuclein accumulation, recovers lipid content, food-sensing behavior, and dopamine levels, and prolongs lifespan of 6-hydroxydopamine treatment . This reveals its potential as a possible antiparkinsonian drug .

Traditional Chinese Medicine

n-Butylidenephthalide is a naturally-occurring component derived from the chloroform extract of Angelica sinensis, or female ginseng . This root is used in traditional Chinese medicine to treat blood-related diseases, including blood vessel constriction in the heart and brain .

Anti-Tumor and Radiosensitization Effects

n-Butylidenephthalide has been found to have anti-tumor and radiosensitization effects . Treatment with BP can increase the expression of PARP and caspase-9 in MCF-7 cells , which are commonly used in cancer research.

Mecanismo De Acción

Target of Action

n-Butylidenephthalide, also known as 3-Butylidenephthalide or (Z)-Butylidenephthalide, is a naturally occurring component derived from the chloroform extract of Angelica sinensis . It has been shown to target dopaminergic neurons and α-synuclein . Dopaminergic neurons are implicated in several neurological disorders, including Parkinson’s disease . α-Synuclein is a protein that, when it accumulates, can lead to neurodegenerative disorders .

Mode of Action

n-Butylidenephthalide interacts with its targets by attenuating dopaminergic neuron degeneration induced by 6-hydroxydopamine and reducing α-synuclein accumulation . It may exert its effects by blocking egl-1 expression to inhibit apoptosis pathways and by raising rpn-6 expression to enhance the activity of proteasomes .

Biochemical Pathways

The compound affects the biochemical pathways related to apoptosis and proteasome activity . By blocking egl-1 expression, it inhibits apoptosis pathways, which are programmed cell death pathways . By raising rpn-6 expression, it enhances the activity of proteasomes, which are protein complexes that degrade unneeded or damaged proteins .

Pharmacokinetics

It is known that due to its unstable structure, the activity of n-butylidenephthalide is quickly lost after dissolution in an aqueous solution . This suggests that its bioavailability may be influenced by its physical and chemical properties.

Result of Action

The action of n-Butylidenephthalide results in significant neuroprotective effects. In Parkinson’s disease animal models, it has been shown to significantly attenuate dopaminergic neuron degeneration, reduce α-synuclein accumulation, recover lipid content, food-sensing behavior, and dopamine levels, and prolong the lifespan of 6-hydroxydopamine treatment . These results reveal its potential as a possible antiparkinsonian drug .

Action Environment

The action, efficacy, and stability of n-Butylidenephthalide can be influenced by environmental factors. For instance, the compound’s unstable structure can lead to a quick loss of activity after dissolution in an aqueous solution . This suggests that the compound’s environment, such as the pH and temperature of the solution it is in, could potentially affect its action and stability.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3Z)-3-butylidene-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBOCUXXNSOQHM-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30993698 | |

| Record name | (3Z)-3-butylidene-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30993698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; pervasive warm spicy aroma | |

| Record name | 3-Butylidenephthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | 3-Butylidenephthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.080-1.117 | |

| Record name | 3-Butylidenephthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

3-Butylidenephthalide | |

CAS RN |

72917-31-8, 551-08-6 | |

| Record name | (Z)-3-Butylidenephthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072917318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylidenephthalide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butylidenephthalide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(3H)-Isobenzofuranone, 3-butylidene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3Z)-3-butylidene-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30993698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butylidenephthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BUTYLIDENEPHTHALIDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GM611H175 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

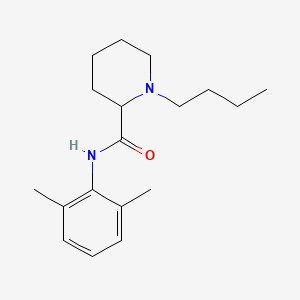

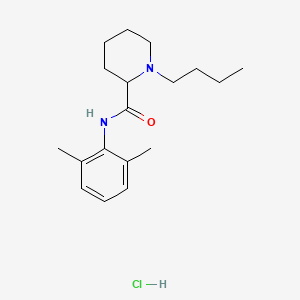

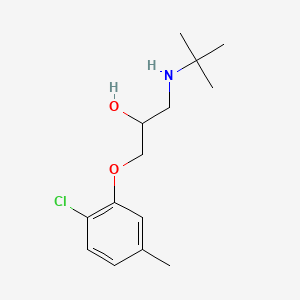

Feasible Synthetic Routes

Q & A

Q1: How does BP exert its anti-tumor effects?

A1: BP demonstrates anti-tumor activity through various mechanisms. [, , , ]

- Induction of apoptosis: BP can trigger apoptosis in cancer cells through both extrinsic (Fas-L and caspase-8) and intrinsic (Bax and caspase-9) pathways, ultimately leading to cell death. [] This effect has been observed in various cancer cell lines, including hepatocellular carcinoma, breast cancer, and melanoma. [, , ]

- Cell cycle arrest: BP can induce cell cycle arrest at the G0/G1 phase by upregulating cell cycle regulators like p53, p-p53, and p21, while downregulating cell cycle-related proteins such as Rb, p-Rb, CDK4, and cyclin D1. []

- Inhibition of tumor growth and metastasis: BP has been shown to suppress tumor growth in vivo in xenograft models of glioblastoma, colorectal cancer, and melanoma. [, , ] This effect is partly attributed to BP's ability to inhibit angiogenesis and metastasis by suppressing the expression of VEGF, VEGFR1, VEGFR2, MMP2, and MMP9. []

- Synergistic effects with other drugs: Combining BP with chemotherapeutic agents like temozolomide (TMZ) or 5-fluorouracil (5-FU) has demonstrated synergistic antitumor effects in glioblastoma and colorectal cancer cells, respectively. [, ] This synergy may be partly due to BP's ability to reduce MGMT expression, potentially re-sensitizing tumor cells to TMZ. []

Q2: How does BP interact with the Jak2-Stat3 signaling pathway?

A2: BP has been shown to activate the Jak2-Stat3 signaling pathway, leading to increased expression of cytokines associated with this pathway. [] This activation contributes to BP's ability to maintain stem cell pluripotency and potentially enhance the generation of induced pluripotent stem (iPS) cells. []

Q3: What is the role of BP in modulating autophagy?

A3: BP can modulate autophagy through the mTOR pathway, leading to the depletion of mutant ataxin-3 (ATXN3) and its toxic fragments. [] This effect has been observed in cellular and animal models of Spinocerebellar ataxia type 3 (SCA3), a neurodegenerative disease. [] By promoting autophagy, BP may help clear the abnormal protein aggregates associated with SCA3, potentially offering therapeutic benefits. []

Q4: How does BP affect dopaminergic neurons in Parkinson's Disease models?

A4: In Caenorhabditis elegans models of Parkinson's disease (PD), BP was found to protect against dopaminergic neuron degeneration induced by 6-hydroxydopamine. [] This neuroprotective effect is potentially linked to BP's ability to:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)